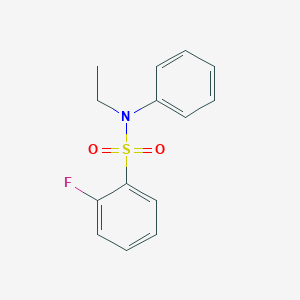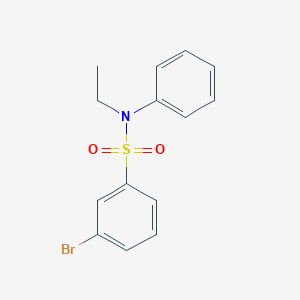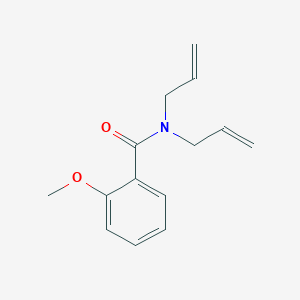![molecular formula C11H14F2N2O2S B261812 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, also known as DFMS, is a chemical compound that has been widely studied for its potential applications in scientific research. DFMS is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a piperazine ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain and other tissues. 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine by binding to dopamine transporters, which are responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine uptake, the modulation of GABAergic neurotransmission, and the inhibition of voltage-gated sodium channels. These effects can lead to changes in behavior, cognition, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological properties. However, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in a variety of neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to fully understand the potential of 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine for scientific research and therapeutic applications.
Synthesemethoden
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,4-difluorophenyl)piperazine with sulfuryl chloride, followed by treatment with ammonia. Another method involves the reaction of 1-(2,4-difluorophenyl)piperazine with sulfonyl chloride, followed by treatment with methylamine. These methods have been optimized to produce high yields of pure 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to inhibit the uptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This makes 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine a potential candidate for the treatment of addiction and other dopamine-related disorders. In pharmacology, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In medicinal chemistry, 1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine has been used as a starting material for the synthesis of other sulfonamide derivatives with potential therapeutic applications.
Eigenschaften
Produktname |
1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine |
|---|---|
Molekularformel |
C11H14F2N2O2S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C11H14F2N2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
WZUFGXNLRGLGKS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)









![N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
